

Introduction: A Strategically Protected Intermediate in Glycoscience

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside

Cat. No.: B1139700

[Get Quote](#)

In the intricate field of synthetic carbohydrate chemistry, the precise construction of complex oligosaccharides and glycoconjugates is paramount. This endeavor relies on a toolkit of selectively protected monosaccharide building blocks. Among these, 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside stands out as a pivotal intermediate. Its strategic design, featuring a single free hydroxyl group at the C-4 position, provides chemists with a powerful tool for regioselective modifications. This guide offers a deep dive into the chemical properties, synthesis, and reactivity of this versatile molecule, providing essential insights for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its unique protecting group pattern. The four benzyl ethers provide robust protection for the hydroxyl groups at the C-1, C-2, C-3, and C-6 positions under a wide range of reaction conditions. This stability allows for chemical transformations to be directed specifically to the nucleophilic C-4 hydroxyl group, enabling the controlled, stepwise assembly of complex glycan structures.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. These characteristics dictate handling, storage, and reaction setup.

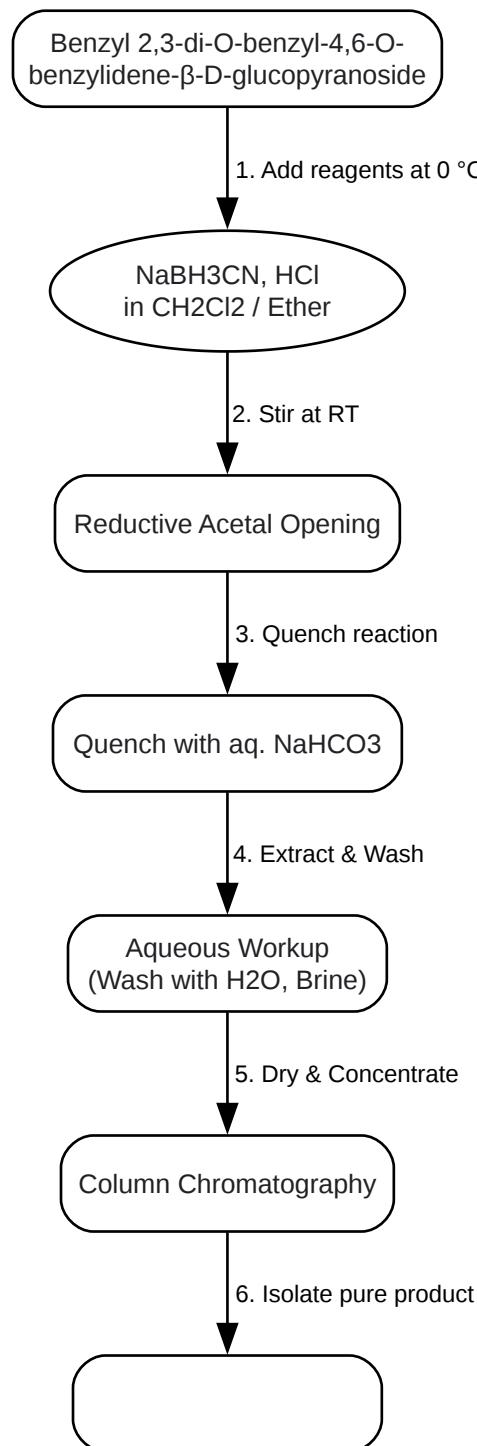
Property	Value	Reference
CAS Number	67831-42-9	[1] [2] [3]
Molecular Formula	C ₃₄ H ₃₆ O ₆	[1] [2] [4]
Molecular Weight	540.65 g/mol	[1] [2] [4]
Appearance	White to off-white solid	[5]
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and toluene; insoluble in water.	[5]
Storage	Store at 10°C - 25°C in a well-closed container.	[2]

Synthesis: The Art of Regioselective Deprotection

The synthesis of 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside is a classic example of strategic protecting group manipulation in carbohydrate chemistry. A common and efficient pathway involves the regioselective reductive ring-opening of a 4,6-O-benzylidene acetal.

The causality behind this experimental choice is elegant and effective. A benzylidene acetal is readily formed across the C-4 and C-6 hydroxyls of a suitably protected glucose precursor. This cyclic acetal can then be opened using a hydride reagent in the presence of a Lewis acid. The regioselectivity of this opening is controlled by steric and electronic factors, typically leading to the formation of a benzyl ether at the more sterically accessible C-6 position, thereby liberating the C-4 hydroxyl group.[\[6\]](#)

Experimental Protocol: Reductive Opening of a Benzylidene Acetal


This protocol describes a general procedure for the synthesis starting from Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene- β -D-glucopyranoside.

- Dissolution: Dissolve the starting material, Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene- β -D-glucopyranoside, in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or

tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

- **Addition of Reagents:** Cool the solution to 0 °C. Add a solution of sodium cyanoborohydride (NaBH_3CN) and molecular sieves. Slowly add a solution of hydrogen chloride (HCl) in diethyl ether. The HCl acts as a proton source to activate the acetal.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Dilute the mixture with the reaction solvent and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside.

Workflow for Synthesis

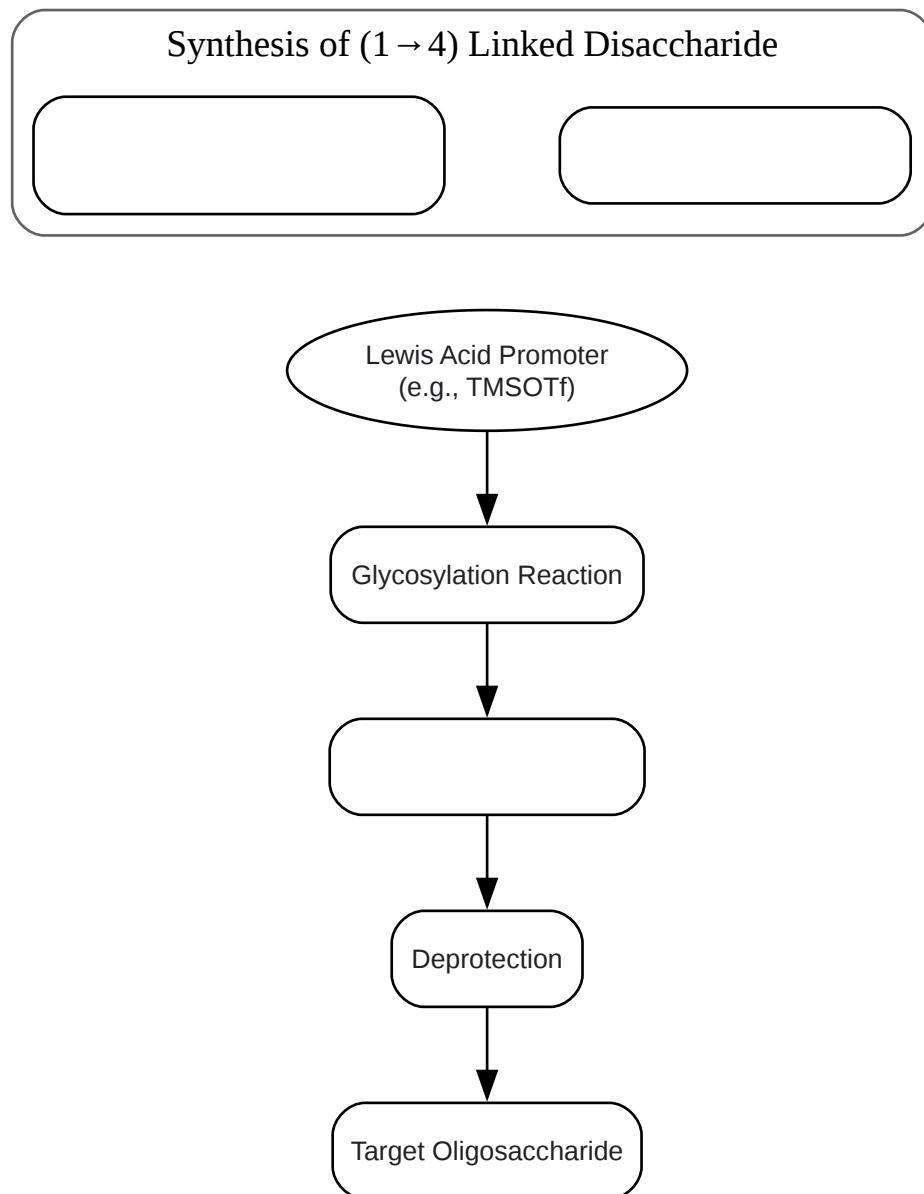
[Click to download full resolution via product page](#)

Caption: Synthetic workflow via reductive opening of a benzylidene acetal.

Spectroscopic Validation

Unambiguous structural confirmation is critical. The following data, based on established principles of carbohydrate NMR and mass spectrometry, are expected for 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside.^[7]

Technique	Parameter	Expected Value
^1H NMR	Aromatic Protons	Multiplet, ~7.40 - 7.10 ppm (20H)
Benzylic Protons (CH_2Ph)	Multiplets, ~5.0 - 4.5 ppm (8H)	
Anomeric Proton (H-1)	Doublet, ~4.6 ppm, $J \approx 8.0$ Hz	
Ring Protons (H-2,3,4,5,6)	Multiplets, ~4.0 - 3.5 ppm	
^{13}C NMR	Anomeric Carbon (C-1)	~103 ppm
Ring Carbons (C-2,3,4,5,6)		~85 - 68 ppm
Benzylic Carbons (CH_2Ph)		~75 - 72 ppm
Aromatic Carbons		~139 - 127 ppm
HRMS (ESI)	$[\text{M}+\text{Na}]^+$	Calculated: 563.2404; Found: ~563.24


Reactivity and Applications in Drug Development

The true value of 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside is realized in its application as a glycosyl acceptor. The lone hydroxyl group at C-4 is a nucleophilic site for the formation of new glycosidic bonds, making it an ideal building block for synthesizing oligosaccharides containing (1 \rightarrow 4) linkages, which are prevalent in nature.

Role as a Glycosyl Acceptor

In a typical glycosylation reaction, a glycosyl donor (a sugar with an activated anomeric center, such as a trichloroacetimidate or a thioglycoside) is reacted with the C-4 hydroxyl of 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside in the presence of a Lewis acid promoter (e.g., TMSOTf).^[8] This forms a disaccharide, which can be further elaborated or deprotected. This stepwise

approach is fundamental to building the complex carbohydrate chains found on glycoproteins or glycolipids, which are often the targets of or components in modern therapeutics.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a glycosyl acceptor in oligosaccharide synthesis.

Global Deprotection: Unveiling the Final Product

Once the desired carbohydrate backbone is assembled, the benzyl protecting groups must be removed. The most common and effective method for deprotecting benzyl ethers is catalytic

hydrogenolysis.

This process involves treating the protected sugar with hydrogen gas (H_2) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).^[10] The reaction cleaves the C-O bonds of the benzyl ethers, releasing the free hydroxyl groups and producing toluene as a byproduct. This method is highly efficient and clean, though it is incompatible with other functional groups that can be reduced, such as alkenes or alkynes. Alternative methods, such as oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used for substrates sensitive to hydrogenation.^{[10][11]}

Conclusion

1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside is more than just a protected sugar; it is a testament to the power of strategic chemical design. Its unique configuration provides a reliable and versatile platform for the regioselective synthesis of complex carbohydrates. For scientists engaged in glycoscience and drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for advancing the frontiers of medicinal chemistry and developing next-generation therapeutics.

References

- PubChem. (n.d.). **1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)^[4]
- Creative Biolabs. (n.d.). Tetra-O-benzyl-D-glucopyranose. Retrieved from [\[Link\]](#)^[5]
- Zhu, D., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances. Retrieved from [\[Link\]](#)^[9]
- D'other, M., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Molecules. Retrieved from [\[Link\]](#)^[6]
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters. Retrieved from [\[Link\]](#)^[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside synthesis - chemicalbook [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 1,2,3,6-Tetra-O-benzyl- β -D-glucopyranoside | C34H36O6 | CID 11124400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4,6-Tetra-O-benzyl- α -D-glucopyranose; Tetra-O-benzyl-D-glucopyranose; 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose; 609-908-7 [deyerchem.com]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: A Strategically Protected Intermediate in Glycoscience]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139700#1-2-3-6-tetra-o-benzyl- \$\beta\$ -D-glucopyranoside-chemical-properties](https://www.benchchem.com/product/b1139700#1-2-3-6-tetra-o-benzyl-β-D-glucopyranoside-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com